N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-4-11-25-19(16-7-9-21-10-8-16)23-24-20(25)27-13-18(26)22-17-12-14(2)5-6-15(17)3/h4-10,12H,1,11,13H2,2-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIWYWRFHPORAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridine Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the triazole ring.
Attachment of the Sulfanyl Group: This can be done through a nucleophilic substitution reaction, where a thiol group is introduced to the triazole ring.
Final Acetamide Formation: The acetamide group can be introduced through an amidation reaction involving acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts like palladium or copper.
Solvents: Selection of appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product formation.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the pyridine and triazole rings in this compound may contribute to its biological activity.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them valuable in various applications.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The pyridine ring may enhance binding affinity to the target, while the sulfanyl group may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Key Observations:
- Phenyl Ring Substituents : The 2,5-dimethylphenyl group in the target compound confers moderate lipophilicity compared to the electron-withdrawing dichloro substituent in the analogue from , which increases membrane permeability but may reduce solubility. The 3,5-dimethoxyphenyl variant enhances aqueous solubility due to methoxy groups’ polarity.
- Triazole Ring Modifications: Allyl (prop-2-en-1-yl) and ethyl substituents at R2 influence steric bulk and electronic effects.
- Pyridinyl Position : Pyridin-4-yl (para) vs. pyridin-2-yl (ortho) alters hydrogen-bonding capacity and binding affinity to targets like kinases or inflammatory mediators .
Bioactivity and Pharmacological Profiles
Anti-Exudative Activity
Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (structurally related to the target compound) demonstrated significant anti-exudative activity in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The allyl and pyridinyl substituents in the target compound may enhance this activity by modulating cyclooxygenase (COX) or leukotriene pathways.
Antiproliferative Activity
Hydroxyacetamide derivatives with similar triazole-thioether scaffolds (e.g., FP1–12 in ) showed antiproliferative effects against cancer cell lines. The pyridin-3-yl variant exhibited moderate activity, suggesting that pyridinyl positioning and substituent bulk critically influence cytotoxicity.
Biological Activity
N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is , and its structure features a 2,5-dimethylphenyl group linked to a triazole moiety. The presence of the sulfanyl group enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the 2,5-dimethylphenyl scaffold have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth.
Case Study: Inhibition of DVL-GFP Binding
In a study examining the interaction between Dishevelled 1 (DVL1) and Frizzled receptors, the compound exhibited significant inhibition of DVL-GFP recruitment at the plasma membrane with an effective concentration (EC50) of approximately . This suggests its potential as an anticancer agent by disrupting critical signaling pathways associated with tumor growth.
Table 2: Anticancer Activity Data
| Compound | Cell Line | EC50 (µM) | Mechanism |
|---|---|---|---|
| N-(2,5-dimethylphenyl)... | HEK293 | 0.74 ± 0.08 | DVL-GFP inhibition |
| Compound C | A549 (lung cancer) | 0.49 ± 0.11 | WNT/β-catenin pathway interference |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Modifications to the triazole ring or the phenyl group can enhance or diminish its antimicrobial and anticancer properties. For example, substituents on the pyridine ring have been shown to alter the potency against specific pathogens.
Q & A
Q. What synthetic methodologies are reported for the preparation of this compound, and what catalytic systems are optimized for its formation?
The compound is synthesized via a multi-step procedure involving alkylation and condensation reactions. For example, equimolar concentrations of substituted oxazolone and triazole precursors are refluxed under an oil bath at 150°C using pyridine and Zeolite (Y-H) as catalysts . The use of pyridine facilitates nucleophilic substitution, while Zeolite enhances reaction efficiency by acting as a solid acid catalyst. Post-reaction purification involves recrystallization from ethanol to isolate the product .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are employed?
Structural characterization typically combines spectroscopic and crystallographic methods:
- 1H NMR and IR spectroscopy confirm functional groups (e.g., sulfanyl, acetamide) and regiochemistry .
- X-ray crystallography (using SHELX software) resolves the 3D conformation, including dihedral angles between aromatic rings and planarity of the triazole-acetamide moiety .
- Elemental analysis validates purity and stoichiometry .
Q. What preliminary biological activities have been reported for this compound, and what assay models are used?
Derivatives of this scaffold exhibit anti-exudative activity in rodent models (e.g., formalin-induced edema in rats). Activity is quantified by measuring edema inhibition rates compared to control groups . Preliminary data suggest dose-dependent effects, with structural modifications (e.g., substituents on the triazole ring) influencing potency .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of anti-exudative activity in this compound series?
SAR studies reveal that:
- Pyridin-4-yl substitution enhances solubility and target binding via π-π stacking interactions .
- Prop-2-en-1-yl groups improve metabolic stability by reducing oxidative degradation .
- Sulfanyl linkages are critical for maintaining conformational rigidity, as shown by molecular docking simulations . Advanced SAR requires iterative synthesis, biological testing, and computational modeling (e.g., PASS program for activity prediction) .
Q. What experimental design strategies are recommended to resolve contradictions in biological activity data across studies?
Contradictions often arise from variations in assay conditions or structural impurities. Mitigation strategies include:
- Standardized protocols : Use consistent animal models (e.g., Sprague-Dawley rats) and edema induction methods (e.g., carrageenan vs. formalin) .
- DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) impacting synthesis yield and bioactivity .
- Orthogonal validation : Cross-verify results using LC-MS for purity and in vitro assays (e.g., COX-2 inhibition) to corroborate in vivo findings .
Q. How can crystallographic data inform the rational design of analogs with improved target binding?
Crystal structures reveal key interactions:
- The triazole ring participates in hydrogen bonding with active-site residues (e.g., histidine in COX-2) .
- N-(2,5-dimethylphenyl) occupies a hydrophobic pocket, as shown in docking studies .
- Sulfanyl-acetamide torsion angles (~80°) optimize steric compatibility with the binding site . Modifications (e.g., fluorination of the pyridine ring) can be guided by these insights to enhance affinity and selectivity.
Q. What challenges arise in scaling up the synthesis of this compound, and how can flow chemistry address them?
Traditional batch synthesis faces issues with exothermic reactions and low reproducibility. Flow chemistry offers:
- Precise temperature control : Mitigates decomposition of heat-sensitive intermediates (e.g., prop-2-en-1-yl groups) .
- Continuous processing : Reduces purification steps and improves yield consistency .
- In-line analytics : Real-time monitoring via UV/Vis or IR ensures reaction completion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
